mGluR5 Antagonist Potency: Comparative Activity vs. Fenobam in Functional Assays
A derivative of 1-(3-chlorophenyl)-3-methylurea, specifically 1-(3-chlorophenyl)-3-(1-methyl-4-oxo-1,4,5,6-tetrahydropyridine)urea (4g), demonstrates mGluR5 antagonist activity that is essentially identical to fenobam, a potent and selective negative allosteric modulator of mGluR5 [1]. Fenobam itself has an IC50 of 84 nM for blocking mGlu5 receptor basal activity . This indicates that the core 1-(3-chlorophenyl)-3-methylurea structure is a key pharmacophore for this activity, and its derivatives can achieve comparable potency to a well-characterized tool compound.
| Evidence Dimension | mGluR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Essentially identical to fenobam for derivative 4g [1] |
| Comparator Or Baseline | Fenobam (IC50 = 84 nM) |
| Quantified Difference | No significant difference; potency is comparable. |
| Conditions | In vitro functional assay measuring antagonism of glutamate-mediated mobilization of internal calcium in an mGluR5 cell line. |
Why This Matters
This data validates the use of 1-(3-chlorophenyl)-3-methylurea as a crucial synthetic intermediate for developing novel, potent mGluR5 modulators, which are sought after for treating neurological disorders like anxiety and Fragile X syndrome.
- [1] Gichinga, M. G., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(12), 882-887. View Source
